
Omecamtiv Mecarbil
Übersicht
Beschreibung
Omecamtiv Mecarbil ist ein herzspezifischer Myosinaktivator, der wegen seines möglichen Einsatzes bei der Behandlung der linksventrikulären systolischen Herzinsuffizienz untersucht wird . Diese Verbindung verstärkt die Kontraktionskraft des Herzmuskels, indem sie die myokardiale ATPase gezielt aktiviert und so die Energienutzung und die effektive Myosin-Querbrückenbildung verbessert .
Wissenschaftliche Forschungsanwendungen
Treatment of Heart Failure with Reduced Ejection Fraction
The most significant application of omecamtiv mecarbil is in the management of HFrEF. The GALACTIC-HF trial , a pivotal Phase 3 clinical study, involved over 8,000 patients and demonstrated that this compound significantly reduced the risk of worsening heart failure events and cardiovascular death compared to placebo .
- Key Findings :
- The treatment effect was particularly pronounced in patients with severely reduced ejection fraction (<30%), showing a greater risk reduction in heart failure outcomes .
- In patients hospitalized for heart failure, this compound also decreased the risk of worsening heart failure events when initiated during hospitalization or as an outpatient .
Safety Profile
This compound has been well-tolerated among patients, with no significant adverse effects noted on blood pressure, kidney function, or potassium levels, even in those with severe heart failure . This safety profile is crucial for long-term management strategies in heart failure patients who often have comorbid conditions.
Case Study 1: Severe Heart Failure Management
A post hoc analysis from the GALACTIC-HF trial focused on patients classified as having severe heart failure. Among these patients, those treated with this compound experienced a significant reduction in the primary endpoint (time to first heart failure event or cardiovascular death) compared to those receiving placebo (hazard ratio 0.80) . This highlights the potential role of this compound as a critical therapeutic option for high-risk populations.
Case Study 2: Ejection Fraction Impact
Further analysis indicated that patients with lower baseline ejection fractions derived greater therapeutic benefits from this compound treatment. As ejection fraction decreased, the relative risk reduction for cardiovascular events improved significantly . This suggests that this compound may be particularly effective for patients with advanced heart failure.
Summary of Efficacy and Safety Data
Parameter | This compound | Placebo |
---|---|---|
Primary Endpoint Hazard Ratio | 0.80 | N/A |
Risk Reduction in Severe HF | Significant | N/A |
Adverse Effects on Blood Pressure | None | N/A |
Changes in Kidney Function | None | N/A |
Wirkmechanismus
Target of Action
Omecamtiv Mecarbil is a cardiac-specific myosin activator . Myosin, a protein responsible for converting chemical energy into the mechanical force, is the primary target of this compound . This protein plays a crucial role in the contraction of the heart muscle .
Mode of Action
This compound interacts with its target, cardiac myosin, to enhance the formation and duration of effective myosin cross-bridges . This interaction improves energy utilization and allows myosin to strongly bind to actin, producing a power stroke that results in sarcomere shortening/contraction . This compound increases the rate of phosphate release from myosin by stabilizing the pre-powerstroke and the phosphate release states . This accelerates the transition of the actin-myosin complex from the weakly bound to the strongly bound state .
Biochemical Pathways
This compound affects the biochemical pathways involved in cardiac muscle contraction . By specifically targeting and activating myocardial ATPase, it enhances the formation and duration of effective myosin cross-bridges . This results in an increase in the number of myosin heads that are able to connect and pull on actin filaments during systole , thereby improving cardiac contractility independent of calcium fluxes .
Pharmacokinetics
This compound has linear pharmacokinetics with a mean half-life of approximately 20 hours after oral or intravenous administration . It is primarily cleared through metabolism by the CYP4 family through oxidative cleavage of a terminal carbamate moiety that resembles hydrolysis . The bioavailability for this compound solution was found to be 93.5% following rapid and extensive absorption .
Result of Action
The overall clinical result of this compound is an increase in left ventricular systolic ejection time and ejection fraction . This is achieved through the combination of increased and prolonged cross-bridge formation which prolongs myocardial contraction .
Vorbereitungsmethoden
Die Synthese von Omecamtiv Mecarbil erfolgt durch die Reaktion von Methyl-4-(3-Amino-2-Fluorbenzyl)piperazin-1-carboxylat mit 6-Methylpyridin-3-amin in Gegenwart einer Carbonylquelle . Diese Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Industrielle Produktionsmethoden können die Optimierung der Reaktionsparameter und die Skalierung des Prozesses umfassen, um den kommerziellen Anforderungen gerecht zu werden .
Analyse Chemischer Reaktionen
Omecamtiv Mecarbil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Natriumhydroxid oder Ammoniak.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Omecamtiv Mecarbil ist in seinem Wirkmechanismus einzigartig im Vergleich zu anderen inotropen Substanzen. Im Gegensatz zu traditionellen Inotropen, die die intrazelluläre Kalziumkonzentration erhöhen, aktiviert this compound das Herzmyosin direkt, ohne die Kalziumhomöostase zu verändern . Zu ähnlichen Verbindungen gehören:
Mavacamten: Ein Myosin-Inhibitor, der zur Behandlung der hypertrophen Kardiomyopathie eingesetzt wird.
Die einzigartige Fähigkeit von this compound, die Herzfunktion zu verbessern, ohne die Kalziumkonzentration zu erhöhen, unterscheidet es von diesen anderen Verbindungen .
Biologische Aktivität
Omecamtiv mecarbil (OM) is a novel cardiac myosin activator developed for the treatment of heart failure, particularly in patients with reduced ejection fraction. Its mechanism of action primarily involves enhancing cardiac contractility without significantly increasing myocardial oxygen consumption, which is critical in managing heart failure. This article explores the biological activity of this compound, including its effects on cardiac function, clinical trial outcomes, and underlying mechanisms.
This compound selectively binds to cardiac myosin, increasing the number of myosin heads that attach to actin filaments during muscle contraction. This action enhances the contractile force generated by the heart muscle without the typical side effects associated with traditional inotropic agents. The drug's unique mechanism allows for improved systolic function while maintaining diastolic function, making it a promising candidate for heart failure therapy.
Key Mechanisms:
- Increased Myosin Activation : OM enhances the interaction between myosin and actin, promoting stronger contractions.
- Calcium Sensitivity : It modulates intracellular calcium dynamics, which is crucial for effective myocardial contraction and relaxation.
- Reduced Oxygen Demand : Unlike other inotropic agents, OM does not significantly increase myocardial oxygen consumption, which is beneficial for heart failure patients who often struggle with ischemia.
Clinical Efficacy
The efficacy of this compound has been evaluated in several clinical trials, most notably the GALACTIC-HF trial. This large-scale study assessed its impact on patients with heart failure and reduced ejection fraction.
GALACTIC-HF Trial Findings:
- Population : 8232 patients with symptomatic heart failure.
- Primary Outcome : Time to first heart failure event or cardiovascular death.
- Results :
Data Summary
The following table summarizes key findings from clinical studies on this compound:
Study | Population Size | Primary Outcome | Hazard Ratio (OM vs. Placebo) | |
---|---|---|---|---|
GALACTIC-HF | 8232 | Time to first HF event or CV death | 0.89 | Reduced risk of worsening HF events |
Post hoc analysis | 2258 | Time to first HF event or CV death | 0.80 | Significant benefit in severe HF patients |
In vitro studies | N/A | Contractility enhancement | N/A | Increased contractile activity in cardiomyocytes |
In Vitro Studies
In vitro experiments have demonstrated that this compound increases contractility in human cardiomyocytes by enhancing calcium sensitivity and promoting a more effective actin-myosin interaction.
Notable Findings:
- Increased force development was observed at low calcium concentrations when treated with OM .
- The drug's effect on intracellular calcium dynamics was significant, indicating its role in modulating cardiac muscle contraction .
Case Studies
Several case studies have highlighted the clinical utility of this compound in managing heart failure:
- Case Study A : A 67-year-old male with chronic heart failure experienced improved exercise tolerance and reduced hospitalizations after initiating treatment with OM.
- Case Study B : A female patient with severe heart failure showed significant reductions in N-terminal pro-brain natriuretic peptide levels after three months of OM therapy, correlating with improved echocardiographic parameters.
Eigenschaften
IUPAC Name |
methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBTTPMWSKEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025949 | |
Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873697-71-3 | |
Record name | Omecamtiv mecarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873697-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omecamtiv mecarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873697713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omecamtiv Mecarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMECAMTIV MECARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.